molecular formula C15H22ClNO3 B1456194 Methyl (2S,4S)-4-(4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-25-7

Methyl (2S,4S)-4-(4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456194
M. Wt: 299.79 g/mol
InChI Key: BZWYFCVGLZMLCJ-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as (2S,4S)-4-(4-propylphenoxy)-2-pyrrolidinecarboxylic acid hydrochloride, is a synthetic compound used as an intermediate in the synthesis of a variety of pharmaceuticals. It is a white to off-white crystalline solid with a melting point of 118-121 °C and a molecular weight of 339.84 g/mol. The compound is soluble in water and ethanol and is insoluble in ether.

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound has been implicated in various chemical synthesis and catalytic processes. Notably, it serves as a catalyst in the acylation of inert alcohols and phenols under base-free conditions, a process that is crucial in the formation of esters and amides in organic synthesis (Liu et al., 2014). Moreover, its role in the formation of poly(ether imide ester)s through high-temperature solution polycondensation reactions demonstrates its significance in polymer chemistry (Mehdipour-Ataei & Amirshaghaghi, 2005).

Pharmacological Research

In pharmacological research, derivatives of the compound have shown potential. For example, PF-04455242, a derivative, exhibits high affinity as a κ-opioid receptor (KOR) antagonist. This compound is noteworthy for its potential in treating depression and addiction disorders, as evidenced by its antidepressant-like efficacy and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in experimental models (Grimwood et al., 2011).

Material Science

In material science, the compound is instrumental in the synthesis of novel materials. Its application in the synthesis of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst showcases its relevance in sustainable chemistry practices. The meticulous study of reaction mechanisms involving this compound underlines its crucial role in developing environmentally friendly chemical processes (Liu et al., 2014).

Future Directions

: IMPPAT Database

properties

IUPAC Name

methyl (2S,4S)-4-(4-propylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-3-4-11-5-7-12(8-6-11)19-13-9-14(16-10-13)15(17)18-2;/h5-8,13-14,16H,3-4,9-10H2,1-2H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWYFCVGLZMLCJ-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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